molecular formula C14H12N4O4 B5036395 5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione

5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione

Cat. No.: B5036395
M. Wt: 300.27 g/mol
InChI Key: CMBXWIBLBOYNLD-UHFFFAOYSA-N
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Description

5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a pyrrolidinone moiety, making it a subject of study in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with various aliphatic amines to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated parallel synthesis techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the pyrrolidinone moiety.

    Reduction: This can affect the pyrimidine ring.

    Substitution: Commonly occurs at the amino group or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action for 5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-phenylpyrrolidin-3-yl derivatives: These compounds share a similar core structure but differ in their functional groups.

    Pyrimidine-5-carboxamides: These compounds have a similar pyrimidine ring but different substituents.

Uniqueness

What sets 5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione apart is its unique combination of a pyrrolidinone and pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications .

Properties

IUPAC Name

5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c19-11-6-9(16-10-7-15-14(22)17-12(10)20)13(21)18(11)8-4-2-1-3-5-8/h1-5,7,9,16H,6H2,(H2,15,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXWIBLBOYNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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